

Part 1: Chemical Identity & Structural Significance[2]

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Compound of Interest

Compound Name: 2-Bromo-5-prop-2-enoxy pyridine

CAS No.: 1698591-90-0

Cat. No.: B2518355

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1.1 Compound Identification

- Systematic Name: 2-Bromo-5-(prop-2-en-1-yloxy)pyridine
- Synonyms: 2-Bromo-5-allyloxypyridine; 5-Allyloxy-2-bromopyridine
- Molecular Formula: C₈H₈BrNO
- Molecular Weight: 214.06 g/mol
- SMILES: C=CCOC1=CN=C(Br)C=C1[1]
- Structural Class: Halogenated Heteroaryl Ether

1.2 Structural Analysis & Research Utility This compound represents a "bifunctional scaffold" critical in medicinal chemistry. It possesses two distinct reactive handles:[2]

- C2-Bromine: A highly reactive site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing the attachment of the pyridine ring to larger pharmacophores.

- C5-Allyloxy Group: Serves as a masked phenol or a precursor for [3,3]-sigmatropic rearrangements (Claisen rearrangement), enabling the introduction of alkyl chains or further cyclization into fused systems (e.g., furopyridines).

Part 2: Comprehensive Hazard Assessment (GHS)

Note: In the absence of compound-specific toxicology data, this assessment is derived from Structure-Activity Relationship (SAR) analysis of 2-bromopyridine and allyl ethers.

2.1 GHS Classification (Extrapolated)

Hazard Class	Category	Hazard Statement	Code
Acute Toxicity (Oral)	Cat. 3/4	Toxic/Harmful if swallowed.[2][3]	H301/H302
Skin Corrosion/Irritation	Cat. 2	Causes skin irritation. [2][4][5]	H315
Serious Eye Damage	Cat. 2A	Causes serious eye irritation.	H319
STOT - Single Exposure	Cat. 3	May cause respiratory irritation.[2][3][4][5]	H335
Sensitization (Skin)	Cat. 1	May cause an allergic skin reaction.[3]	H317

2.2 Critical Hazard Mechanisms

- Alkylating Potential: Allyl ethers can act as weak alkylating agents under metabolic activation, posing a potential sensitization risk.
- Pyridine Toxicity: Halogenated pyridines often exhibit higher acute toxicity than their benzene analogs due to metabolic activation to reactive N-oxides or displacement of the halogen by biological nucleophiles.
- Peroxide Formation: Like all ethers, the allylic ether moiety is susceptible to autoxidation. While less prone than diisopropyl ether, peroxide testing is mandatory if the compound is

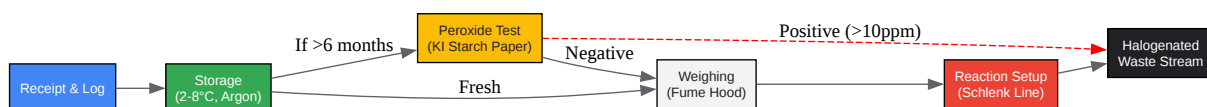
stored for >6 months.

Part 3: Physical & Chemical Properties

Property	Value (Experimental/Predicted)	Note
Appearance	Colorless to pale yellow oil/low-melting solid	Oxidizes to brown upon air exposure.
Boiling Point	~110-115 °C @ 1 mmHg	Predicted based on methoxy analog.
Density	1.45 ± 0.05 g/cm ³	High density due to bromine.
Solubility	DCM, THF, Ethyl Acetate, DMSO	Insoluble in water.
pKa (Conj. Acid)	-0.5 - 1.0	Electron-withdrawing Br lowers basicity.
Storage Temp	2–8 °C	Inert atmosphere (Argon/Nitrogen).

Part 4: Safe Handling & Experimental Protocols

4.1 Handling Workflow (Graphviz Visualization)



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Figure 1: Safe handling lifecycle. Note the critical peroxide check step for aged samples.

4.2 Standard Operating Procedure (SOP): Synthesis via Alkylation Objective: Synthesis of 2-Bromo-5-(allyloxy)pyridine from 2-bromo-5-hydroxypyridine.

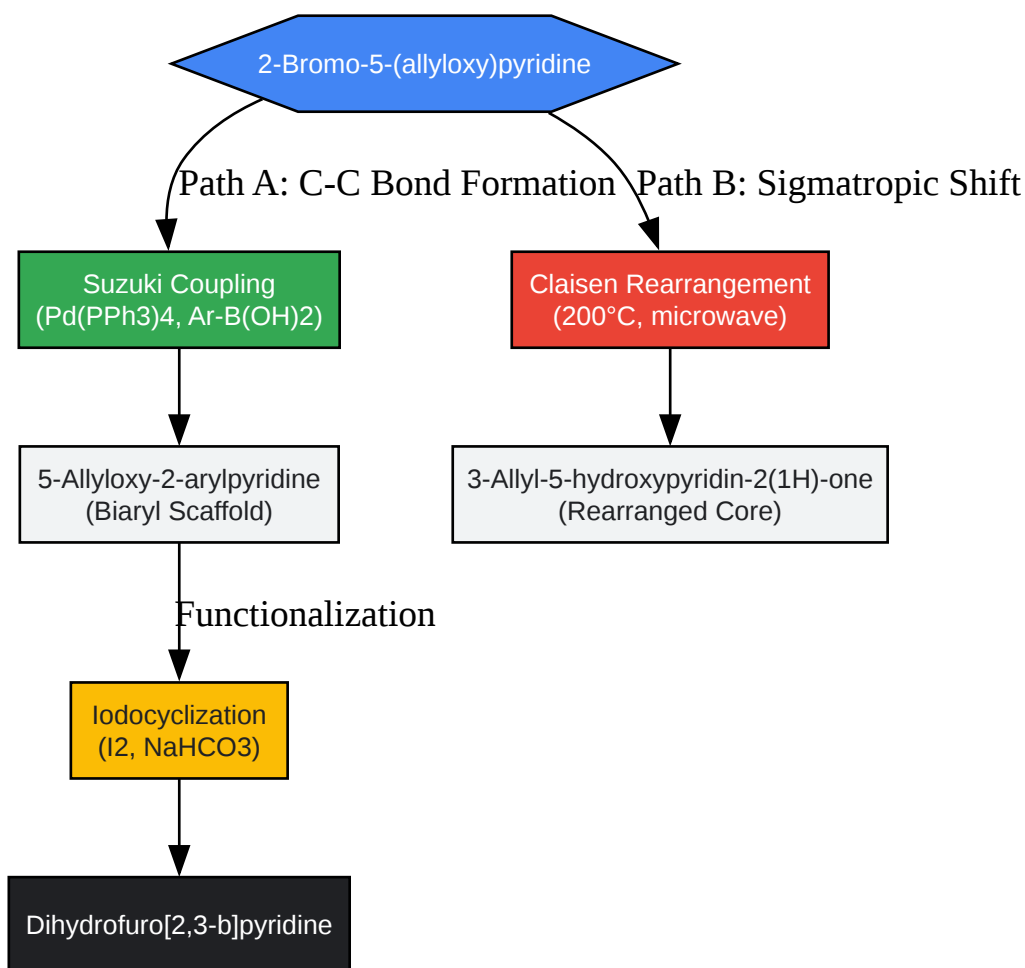
- Reagents:
 - 2-Bromo-5-hydroxypyridine (1.0 equiv)
 - Allyl Bromide (1.2 equiv) - Lachrymator! Handle in hood.
 - Potassium Carbonate () (2.0 equiv)
 - DMF (Dimethylformamide) - Anhydrous.
- Procedure:
 - Step 1: Charge a flame-dried round-bottom flask with 2-bromo-5-hydroxypyridine and .
 - Step 2: Add anhydrous DMF under Argon flow. Stir for 15 min to form the phenoxide.
 - Step 3: Dropwise add Allyl Bromide at 0°C.
 - Step 4: Warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (Hexane:EtOAc 4:1).
 - Step 5: Quench with water, extract with Ethyl Acetate (3x). Wash organics with LiCl solution (to remove DMF).
 - Step 6: Dry over , concentrate, and purify via silica gel chromatography.

Part 5: Emergency Response

Scenario	Immediate Action	Medical/Technical Note
Skin Contact	Wash with soap/water for 15 min.	Pyridines penetrate skin; monitor for systemic toxicity (nausea/dizziness).
Eye Contact	Rinse cautiously with water for 15 min.[6]	Remove contact lenses.[7] Consult ophthalmologist immediately.
Inhalation	Move to fresh air.	If breathing is difficult, administer oxygen.
Spill (Liquid)	Absorb with vermiculite or sand.	Do NOT use combustible materials (sawdust). Treat as halogenated waste.[6]

Part 6: Synthetic Utility & Reaction Pathways

6.1 Strategic Applications This molecule is a "linchpin" intermediate. The diagram below illustrates its divergent utility in drug discovery.



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Figure 2: Divergent synthetic pathways. Path A utilizes the bromine handle; Path B utilizes the allyl ether.

6.2 Key Reaction: The Claisen Rearrangement Heating 2-bromo-5-(allyloxy)pyridine (often in high-boiling solvents like diphenyl ether or via microwave irradiation at 200°C) induces a [3,3]-sigmatropic rearrangement.

- Outcome: The allyl group migrates to the ortho-position (C4 or C6), and the ether becomes a hydroxyl group (tautomerizing to the pyridone if possible).
- Why it matters: This creates a C-C bond and regenerates a nucleophilic phenol/pyridone for further functionalization, a common tactic in synthesizing complex alkaloids.

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